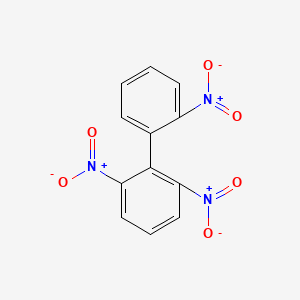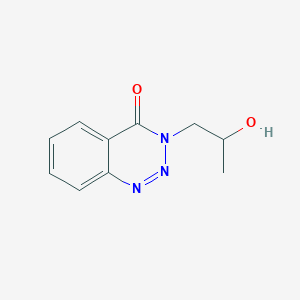
Chromium--thulium (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chromium–thulium (1/1) is a compound formed by the combination of chromium and thulium in a 1:1 ratio. Chromium is a transition metal known for its high corrosion resistance and hardness, while thulium is a rare earth element belonging to the lanthanide series. The combination of these two elements results in a compound with unique properties that make it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of chromium–thulium (1/1) can be achieved through various synthetic routes. One common method involves the reduction of chromium and thulium oxides using a reducing agent such as calcium or lanthanum. The reaction is typically carried out at high temperatures in an inert atmosphere to prevent oxidation.
Industrial Production Methods
In industrial settings, the production of chromium–thulium (1/1) often involves the use of advanced techniques such as metallothermic reduction. This process involves the reduction of chromium and thulium oxides using a metal reductant, followed by purification and alloying to achieve the desired composition.
Analyse Chemischer Reaktionen
Types of Reactions
Chromium–thulium (1/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound can react with halogens to form halides, and with acids to produce corresponding salts.
Common Reagents and Conditions
Oxidation: Chromium–thulium (1/1) can be oxidized using oxidizing agents such as nitric acid or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like hydrogen gas or sodium borohydride.
Substitution: Substitution reactions can occur with halogens, resulting in the formation of chromium and thulium halides.
Major Products Formed
Oxidation: Chromium and thulium oxides.
Reduction: Chromium and thulium metals.
Substitution: Chromium and thulium halides.
Wissenschaftliche Forschungsanwendungen
Chromium–thulium (1/1) has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various chemical reactions due to its unique electronic properties.
Biology: Employed in the development of advanced imaging techniques and as a contrast agent in magnetic resonance imaging (MRI).
Medicine: Utilized in the production of medical lasers and other therapeutic devices.
Industry: Applied in the manufacturing of high-performance alloys and materials with enhanced mechanical properties.
Wirkmechanismus
The mechanism of action of chromium–thulium (1/1) involves its interaction with various molecular targets and pathways. The compound can act as a catalyst by facilitating electron transfer reactions, thereby accelerating chemical processes. In biological systems, chromium–thulium (1/1) can interact with cellular components, leading to changes in cellular functions and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chromium–holmium (1/1): Similar to chromium–thulium (1/1), this compound also exhibits unique electronic and catalytic properties.
Chromium–erbium (1/1): Known for its applications in laser technology and advanced materials.
Chromium–ytterbium (1/1): Used in various industrial applications due to its high thermal stability and mechanical strength.
Uniqueness
Chromium–thulium (1/1) stands out due to its specific combination of properties, such as high corrosion resistance, unique electronic characteristics, and its ability to act as a catalyst in various chemical reactions. These features make it particularly valuable in scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
65506-92-5 |
|---|---|
Molekularformel |
CrTm |
Molekulargewicht |
220.930 g/mol |
IUPAC-Name |
chromium;thulium |
InChI |
InChI=1S/Cr.Tm |
InChI-Schlüssel |
JMNMPGMCSVENCD-UHFFFAOYSA-N |
Kanonische SMILES |
[Cr].[Tm] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2'-[(2,3-Dimethylbutane-2,3-diyl)bis(oxy)]diacetic acid](/img/structure/B14471592.png)


![(1S)-4-Methylidene-1-(propan-2-yl)bicyclo[3.1.0]hexan-3-one](/img/structure/B14471603.png)
![N,N-dimethyl-3-[methyl(diphenyl)stannyl]propan-1-amine](/img/structure/B14471611.png)
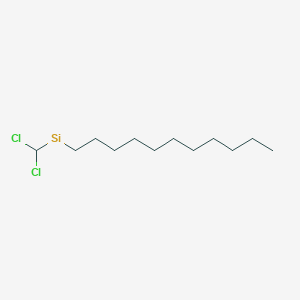
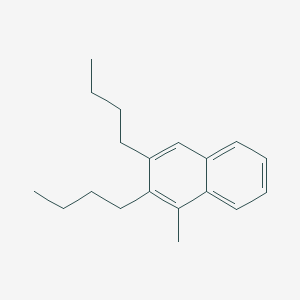
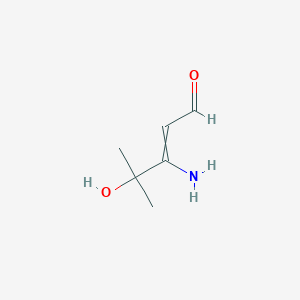
![Hydroxy-[4-[hydroxy-(4-methoxyphenyl)phosphinothioyl]phenyl]-(4-methoxyphenyl)-sulfanylidene-lambda5-phosphane](/img/structure/B14471648.png)
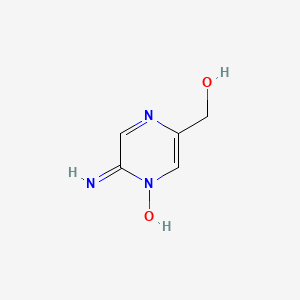
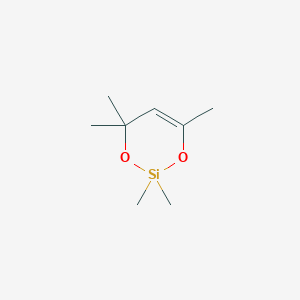
![7-Formylcyclopenta[c]pyran-4-carboxylic acid](/img/structure/B14471667.png)
